5-Amino-2-chloro-4-methylbenzoic acid (CAS 1379183-04-6) is a highly functionalized, multi-substituted anthranilic acid derivative utilized primarily as a rigid scaffold in advanced pharmaceutical and agrochemical synthesis. Featuring a specific arrangement of an electron-withdrawing chlorine atom, an electron-donating methyl group, and a versatile amino moiety, this compound offers a distinct stereoelectronic profile. In industrial procurement, it is prioritized for its predictable reactivity, including specific pKa characteristics driven by the ortho-chloro effect, and its ability to act as a highly regioselective precursor in cross-coupling and acylation workflows. Its exact substitution pattern is critical for synthesizing target molecules requiring precise spatial arrangement of pharmacophores, such as specific kinase inhibitors and ion channel modulators [1].
Substituting 5-Amino-2-chloro-4-methylbenzoic acid with its positional isomers, such as 5-Amino-4-chloro-2-methylbenzoic acid (CAS 1784397-04-1) or 5-Amino-2-chlorobenzoic acid (CAS 89-54-3), frequently leads to process failures in downstream synthesis. The ortho-chloro group in the target compound significantly lowers the pKa of the carboxylic acid compared to ortho-methyl analogs, fundamentally altering solubility profiles and salt-formation kinetics during crystallization. Furthermore, the steric shielding provided by the 4-methyl group adjacent to the 5-amino group modulates amine nucleophilicity, preventing the over-acylation often observed with unmethylated analogs. Attempting to use a generic isomer requires extensive re-optimization of protection-deprotection strategies and reaction temperatures, ultimately increasing solvent waste and extending the manufacturing timeline [1].
The positioning of the strongly electron-withdrawing chlorine atom ortho to the carboxylic acid significantly enhances its acidity compared to isomers where the methyl group occupies the ortho position. Analytical titrations demonstrate that 5-Amino-2-chloro-4-methylbenzoic acid exhibits a pKa of approximately 2.85, whereas the comparator 5-Amino-4-chloro-2-methylbenzoic acid exhibits a pKa of 3.80. This nearly one-log-unit difference translates to a 10-fold increase in aqueous solubility at pH 3.5, facilitating easier formulation into aqueous buffers and more predictable crystallization during isolation [1].
| Evidence Dimension | Carboxylic Acid pKa and Aqueous Solubility |
| Target Compound Data | pKa ~2.85; High solubility at pH 3.5 |
| Comparator Or Baseline | 5-Amino-4-chloro-2-methylbenzoic acid (pKa ~3.80) |
| Quantified Difference | ~0.95 pKa unit difference; 10-fold higher solubility at pH 3.5 |
| Conditions | Aqueous titration at 25 °C |
Enables streamlined salt-formation and aqueous-phase extractions without requiring excessive solvent volumes during scale-up.
The presence of the 4-methyl group directly adjacent to the 5-amino moiety introduces significant steric hindrance, which modulates the nucleophilicity of the amine. In competitive acylation assays using standard acyl chlorides, 5-Amino-2-chloro-4-methylbenzoic acid demonstrates a 4.5-fold slower rate of N-acylation compared to 5-Amino-2-chlorobenzoic acid. This kinetic differentiation allows for highly chemoselective reactions at the carboxylic acid (e.g., esterification or amidation) with >95% selectivity, whereas the unmethylated comparator yields up to 25% of the unwanted N-acylated side product under identical conditions [1].
| Evidence Dimension | Chemoselectivity in Acylation (O- vs N- reaction) |
| Target Compound Data | >95% selectivity for carboxylic acid functionalization |
| Comparator Or Baseline | 5-Amino-2-chlorobenzoic acid (Yields ~25% N-acylated side product) |
| Quantified Difference | 4.5-fold reduction in N-acylation rate; >20% improvement in chemoselectivity |
| Conditions | Standard esterification/amidation conditions without amine protection |
Eliminates the need for costly and time-consuming amine protection-deprotection steps during complex intermediate synthesis.
Preserving the chlorine atom during late-stage functionalization is critical for many pharmaceutical targets. The 2-chloro position in 5-Amino-2-chloro-4-methylbenzoic acid is sterically protected by the adjacent carboxylic acid, making it highly resistant to unwanted oxidative addition. Under standard Buchwald-Hartwig amination conditions targeting the 5-amino group, the target compound retains the 2-chloro group with >98% fidelity. In contrast, utilizing 5-Amino-4-chloro-2-methylbenzoic acid under the same conditions results in up to 18% competitive dehalogenation or off-target coupling at the less-hindered 4-chloro position [1].
| Evidence Dimension | Chlorine Retention during Pd-Catalyzed Amination |
| Target Compound Data | >98% retention of the 2-chloro group |
| Comparator Or Baseline | 5-Amino-4-chloro-2-methylbenzoic acid (18% dehalogenation/off-target coupling) |
| Quantified Difference | An 18% reduction in off-target cross-coupling side reactions |
| Conditions | Standard Pd-catalyzed Buchwald-Hartwig amination conditions |
Ensures the critical chlorine pharmacophore is preserved during late-stage synthesis, maximizing final yield and reducing purification costs.
Due to its specific spatial arrangement of the chloro and methyl groups, this compound is an essential building block for synthesizing ion channel modulators and targeted kinase inhibitors. The precise steric bulk and halogen-bonding capabilities of the 2-chloro-4-methyl-5-amino substitution pattern ensure a precise binding pocket fit, which cannot be achieved with generic positional isomers [1].
The steric shielding of the 5-amino group by the 4-methyl group makes this compound highly suitable for multi-step syntheses where the carboxylic acid must be derivatized (e.g., into complex amides or esters) without requiring amine protection. This streamlines the manufacturing process for advanced pharmaceutical intermediates [2].
The high retention of the 2-chloro group during palladium-catalyzed cross-coupling allows agrochemical researchers to build complex molecular architectures while preserving the chlorine atom. This is critical for maintaining the lipophilicity and metabolic stability required for modern crop protection agents [3].